Lincomycin hydrochloride is sourced from the bacterium Streptomyces lincolnensis, which produces this antibiotic naturally. The compound can also be synthesized through chemical processes, which allows for more controlled production and purification methods.
Lincomycin hydrochloride is classified as a lincosamide antibiotic. It works by inhibiting bacterial protein synthesis, making it effective against susceptible strains of bacteria. The compound is typically administered orally or via injection, depending on the severity and type of infection.
The synthesis of lincomycin hydrochloride can be achieved through both natural extraction and synthetic methods. The natural extraction involves fermentation processes using Streptomyces lincolnensis.
In synthetic routes, several methods have been reported:
One notable method involves heating water for injection to facilitate the dissolution of lincomycin hydrochloride raw powder, followed by pH adjustment and filtration processes to ensure purity and stability in the final product .
Lincomycin hydrochloride has a complex molecular structure characterized by a thioether linkage and a 16-membered lactone ring. Its chemical formula is , and it has a molecular weight of approximately 404.54 g/mol.
The structural representation includes:
Lincomycin hydrochloride can undergo various chemical reactions:
The stability of lincomycin hydrochloride can be affected by environmental factors such as pH and temperature during storage and formulation processes . For instance, maintaining an optimal pH around neutral enhances its stability.
Lincomycin hydrochloride acts primarily by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This action prevents bacteria from growing and replicating, making it effective against susceptible strains.
The effectiveness of lincomycin varies among different bacterial species; it is particularly effective against anaerobic bacteria and some protozoa .
Lincomycin hydrochloride has several scientific applications:
Industrial production of lincomycin relies on optimizing S. lincolnensis fermentation through nutrient modulation and genetic manipulation. Key strategies include:
Carbon/Nitrogen Source Optimization:
Osmotic Stress Engineering:
Transcriptional Regulators:
Table 1: Metabolic Engineering Strategies for Lincomycin Enhancement
Approach | Intervention | Effect on Titer | Key Mechanism |
---|---|---|---|
Carbon Source | Calcium gluconate feeding (0.0638 g/L/h) | ↑ 41.3% (to 9,160 mg/L) | Enhanced PPP flux & NADPH supply [7] |
Osmotic Stress | Medium optimization + osmolytes | ↑ 28.3% (to 4,600 mg/L) | Downregulated lincomycin B pathway [2] |
Regulatory Gene Editing | lmbU overexpression | ↑ 150% | Activation of lmb cluster [6] |
abrT Deletion | Derepression of biosynthetic genes | Significant increase | Effector: D-Arabinose [10] |
The 32-kb lmb cluster (27 genes) encodes enzymes, regulators, and resistance factors for lincomycin assembly. Key features include:
Gene Organization:
Regulatory Circuitry:
Resistance Mechanisms:
Propyl Hygric Acid (PPL) Biosynthesis
Derived from L-tyrosine, PPL synthesis involves:1. Hydroxylation:- LmbB2: A heme-containing tyrosine hydroxylase converting L-tyrosine to 3,4-dihydroxyphenylalanine (DOPA). Unlike mammalian tyrosine hydroxylases, it uses heme-b and tetrahydrobiopterin (BH₄) [9].2. Aromatic Ring Cleavage:- LmbB1: A 2,3-extradiol dioxygenase cleaving DOPA to a yellow intermediate (4-(2-carboxy-1,2-dihydroxyethyl)phenylalanine) [9].3. Side-Chain Modification:- LmbW: Methyltransferase adding C1 to 4-n-propyl-L-proline, determining lincomycin A (C3 side chain) vs. lincomycin B (C2) ratios. Overexpression reduces lincomycin B to 4.41% [2].
α-Methylthiolincosamine (MTL) Assembly
MTL originates from PPP intermediates via:1. Octose Backbone Formation:- LmbR: Transaldolase condensing D-ribose-5-phosphate (C5) and D-fructose-6-phosphate (C3) into octose-8-phosphate [1] [4].- LmbN/LmbO: Isomerize and activate octose to GDP-D-α-D-gluco-octose (GDP-1) [1] [4].2. Thiosugar Maturation:- LmbM/LmbL/CcbZ/CcbS: A four-enzyme cascade converting GDP-1 to GDP-D-α-D-lincosamide (GDP-12) via 6-epimerization (LmbM), 6,8-dehydration (LmbL), 4-epimerization (CcbZ), and 6-transamination (CcbS) [4].- LmbT/LmbV: Substitute GDP with ergothioneine (EGT), then mycothiol (MSH), forming the thioether linkage [4] [7].
Table 2: Key Enzymes in Lincomycin Moiety Synthesis
Enzyme | Function | Substrate | Product | Cofactor/Mechansim |
---|---|---|---|---|
LmbB2 | Tyrosine hydroxylase | L-Tyrosine | DOPA | Heme-b, BH₄ [9] |
LmbB1 | 2,3-Extradiol cleavage | DOPA | Aromatic ring-opened intermediate | Fe²⁺, O₂ [9] |
LmbW | C-Methylation | 4-n-Propyl-L-proline | Lincomycin A precursor | SAM [2] |
LmbR | Transaldolase | R5P + F6P/S7P | Octose-8-phosphate | Schiff base [4] |
LmbM/LmbL | 6-Epimerization + 6,8-dehydration | GDP-D-gluco-octose | GDP-6-keto-4,8-dideoxyoctose | NAD⁺-dependent [4] |
CcbS | 6-Transamination | GDP-6-keto-octose | GDP-lincosamide | PLP-dependent [4] |
Condensation and Tailoring
The completed pathway exemplifies nature’s ingenuity in assembling complex hybrid metabolites through coordinated gene clusters and intricate enzymatic chemistry.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7